COX-2 Inhibition Potency and Selectivity of 1,3-Diaryl-4,5,6,7-Tetrahydro-2H-isoindole Derivatives
Derivatives of 4,5,6,7-tetrahydro-2H-isoindole, specifically 1,3-diaryl-substituted analogs, exhibit potent and selective inhibition of the COX-2 isoenzyme, with IC50 values ranging from 0.6 to 100 nM for COX-2, while COX-1 inhibition is significantly weaker (IC50 100 to >1000 nM) [1]. This class achieves COX-2 selectivity without a sulfonyl group, a structural feature common to many first-generation COX-2 inhibitors. In an in vivo murine air-pouch model, an ED50 of 3 mg/kg was observed for exudate PGE2 inhibition, while gastric PGE2 inhibition required a much higher ED50 of 20 mg/kg, demonstrating in vivo selectivity for the inflammatory target [1]. In a more advanced adjuvant-induced arthritis model, select derivatives showed ED50 values for edema inhibition as low as 0.15 mg/kg/day after oral administration [1].
| Evidence Dimension | COX-2 vs. COX-1 enzyme inhibition and in vivo efficacy |
|---|---|
| Target Compound Data | COX-2 IC50: 0.6-100 nM; COX-1 IC50: 100->1000 nM; Adjuvant arthritis ED50 (edema): 0.15-0.35 mg/kg/day (oral) |
| Comparator Or Baseline | Baseline: Sulfonyl-containing COX-2 inhibitors (e.g., celecoxib, rofecoxib); Comparator: COX-1 enzyme and gastric PGE2 pathway. |
| Quantified Difference | Selectivity ratio (COX-1/COX-2) of 17 to >1667. In vivo selectivity index (Gastric/Exudate PGE2 ED50) of approximately 6.7. |
| Conditions | Human recombinant COX-2 and COX-1 enzyme assays; Murine air-pouch model; Adjuvant-induced arthritis model in rats. |
Why This Matters
This quantifies a clear therapeutic window and supports procurement of this scaffold for developing potent, non-sulfonyl COX-2 inhibitors with potential for reduced gastric toxicity.
- [1] Portevin, B.; Tordjman, C.; Pastoureau, P.; Bonnet, J.; De Nanteuil, G. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives: A New Series of Potent and Selective COX-2 Inhibitors in Which a Sulfonyl Group Is Not a Structural Requisite. J. Med. Chem. 2000, 43 (24), 4582-4593. View Source
